6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine
Overview
Description
Preparation Methods
The synthesis of 6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine typically involves multi-step organic reactions. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrazine derivative
Chemical Reactions Analysis
6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: While primarily a research chemical, it may have applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving radical reactions and transition metal catalysis. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
6-Bromo-8-methoxy-3-nitroimidazo[1,2-A]pyrazine can be compared with other similar compounds, such as:
- 8-Bromo-6-nitroimidazo[1,2-a]pyridine
- Pyrrolo[1,2-a]pyrazines
These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of bromine, methoxy, and nitro groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
6-bromo-8-methoxy-3-nitroimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O3/c1-15-7-6-9-2-5(12(13)14)11(6)3-4(8)10-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPYUWJIERDNCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CN2C1=NC=C2[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442858 | |
Record name | 6-BROMO-8-METHOXY-3-NITROIMIDAZO[1,2-A]PYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193614-80-1 | |
Record name | 6-BROMO-8-METHOXY-3-NITROIMIDAZO[1,2-A]PYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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